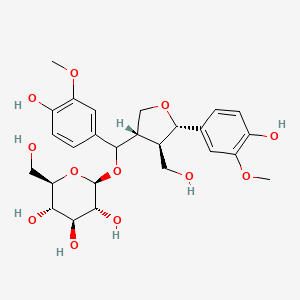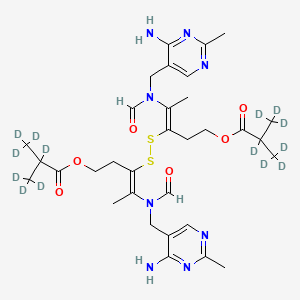
Pre-schisanartanin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Preschisanartanin B is a preschisanartane-type nortriterpenoid compound isolated from the plant Schisandra arisanensis . It is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Preschisanartanin B involves multiple steps, including the use of various reagents and catalysts. One of the synthetic routes includes the use of methyl lithium, diisobutylaluminum hydride, and osmium tetroxide, among others . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired chemical transformations.
Industrial Production Methods: the isolation from natural sources, such as Schisandra arisanensis, remains a common method for obtaining this compound .
Análisis De Reacciones Químicas
Types of Reactions: Preschisanartanin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving Preschisanartanin B include osmium tetroxide, sodium bisulfite, and aluminum tert-butoxide . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of Preschisanartanin B depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Preschisanartanin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential cytotoxicity and anti-HIV-1 activity . Additionally, its unique chemical structure makes it a valuable compound for studying nortriterpenoids and their biological activities.
Mecanismo De Acción
The mechanism of action of Preschisanartanin B involves its interaction with specific molecular targets and pathways. It is known to exhibit cytotoxic effects, which may be attributed to its ability to interfere with cellular processes and induce apoptosis . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds: Preschisanartanin B is similar to other preschisanartane-type nortriterpenoids, such as Pre-schisanartanin C and Pre-schisanartanin D . These compounds share a similar chemical backbone and exhibit comparable biological activities.
Uniqueness: What sets Preschisanartanin B apart from similar compounds is its specific chemical structure and the unique biological activities it exhibits. Its potential anti-HIV-1 activity and cytotoxic effects make it a compound of significant interest in scientific research .
Propiedades
Fórmula molecular |
C31H42O11 |
|---|---|
Peso molecular |
590.7 g/mol |
Nombre IUPAC |
[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]propyl] acetate |
InChI |
InChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3/t13-,14+,16+,17+,18+,19-,21-,22+,23+,26+,28-,29-,30-,31+/m1/s1 |
Clave InChI |
XVOAOTAZULSEBL-UAALQDDJSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](OC1=O)[C@H]([C@@H](C)[C@@H]2[C@H]3[C@@]2(CC[C@@]45[C@@H](CC[C@@H]6[C@]7([C@H]4O)[C@@H](CC(=O)O7)OC6(C)C)C(=O)[C@]3(O5)O)C)OC(=O)C |
SMILES canónico |
CC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



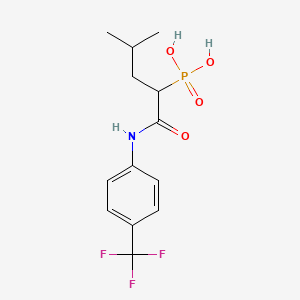
![[Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
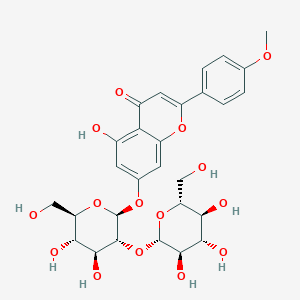
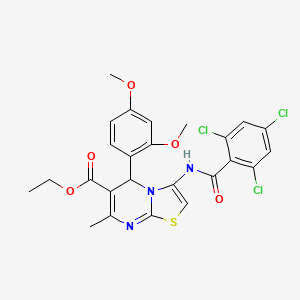
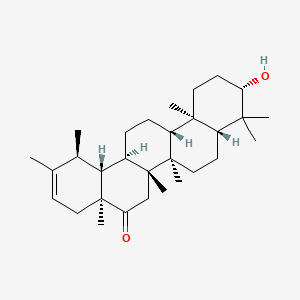
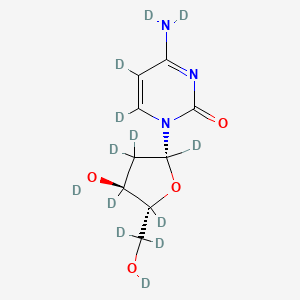
![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)

![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)
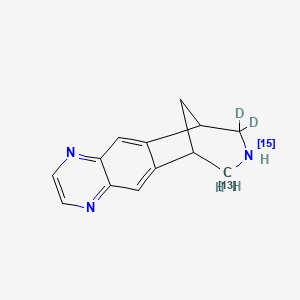
![(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12373400.png)
